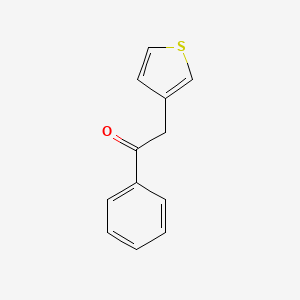

1-Phenyl-2-(thiophen-3-yl)ethanone

Description

1-Phenyl-2-(thiophen-3-yl)ethanone is a ketone derivative featuring a phenyl group and a thiophene ring connected via an ethanone backbone. This article compares this compound with similar ethanone-based derivatives, focusing on structural features, synthesis methods, biological efficacy, and molecular interactions.

Properties

Molecular Formula |

C12H10OS |

|---|---|

Molecular Weight |

202.27 g/mol |

IUPAC Name |

1-phenyl-2-thiophen-3-ylethanone |

InChI |

InChI=1S/C12H10OS/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 |

InChI Key |

IERRQHYNCUWBGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Backbone and Substituent Variations

- 1-Phenyl-2-(thiophen-3-yl)ethanone: Contains a thiophene ring at position 2 and a phenyl group at position 1 of the ethanone backbone. The thiophene’s sulfur atom and aromaticity may influence electronic properties and intermolecular interactions .

- Synthesized via phenacyl bromide and triazole, yielding 22.7% .

- 1-Phenyl-2-(phenylamino)ethanone derivatives (): Feature an amino linker between the phenyl group and ethanone. Substituents like lipophilic R1 (cyclohexyl, n-hexyl) and carboxyl/EtO groups at R4/R5 enhance MCR-1 inhibitory activity .

Physical Properties

- Crystal Packing: In 1-(thiophen-3-yl)ethanone (), the thiophene ring exhibits flip-type disorder and forms C-H···π bonds and S···O contacts, enhancing lattice stability .

- Melting Points: Pyridyl analogs (e.g., 1-phenyl-2-(2-pyridyl)ethanone) melt at 59–60°C, while oxadiazole-thiophene derivatives () likely have higher melting points due to rigid heterocycles .

Antimicrobial Activity

Molecular Docking Insights

- Acetylcholinesterase Binding: Ethanone derivatives with imidazolylthio groups (e.g., 1-phenyl-2-(4,5-diphenyl-2-imidazolylthio)-ethanone) showed docking scores of -8.6 kcal/mol, suggesting moderate affinity .

- MCR-1 Interactions: In compound 3 (), hydrogen bonds between the ethanone backbone and MCR-1’s catalytic domain are critical for inhibition .

Key Contrasts and Limitations

- Variable Inhibition: Compound 6m () lost MCR-1 inhibitory activity at 10 mM, underscoring the non-linear impact of concentration and substituent choice .

- Synthetic Challenges : Triazole derivatives () face low yields, whereas thiophene-containing compounds () require multi-step protocols, limiting scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.